Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid
Overview
Description
Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid is a biochemical compound used primarily in proteomics research. It has the molecular formula C25H23NO7 and a molecular weight of 449.45 . This compound is known for its role in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid typically involves the protection of the amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group. One common method involves the reaction of 2-amino-3,4,5-trimethoxybenzoic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Peptide Coupling: HATU or DIC in the presence of a base like N-methylmorpholine.
Major Products
The major products formed from these reactions include deprotected amino acids and peptide chains, which are essential for the synthesis of complex proteins.
Scientific Research Applications
Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Proteomics Research: Helps in the study of protein structure and function by facilitating the synthesis of peptide fragments.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules for various biochemical assays.
Mechanism of Action
The primary mechanism of action of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid involves the protection of the amino group in amino acids. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection during peptide synthesis . This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptide chains.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-2-amino-benzoic acid
- Fmoc-3-amino-4-methoxy-benzoic acid
- Fmoc-4-amino-3,5-dimethoxy-benzoic acid
Uniqueness
Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and solubility properties. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4,5-trimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7/c1-30-20-12-18(24(27)28)21(23(32-3)22(20)31-2)26-25(29)33-13-19-16-10-6-4-8-14(16)15-9-5-7-11-17(15)19/h4-12,19H,13H2,1-3H3,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYOXZRPCWHQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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